An In-depth Technical Guide to 4-(Trifluoromethylthio)benzyl chloride (CAS number 74483-45-7)
An In-depth Technical Guide to 4-(Trifluoromethylthio)benzyl chloride (CAS number 74483-45-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Trifluoromethylthio)benzyl chloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document consolidates its chemical and physical properties, safety information, and applications, with a focus on its role in the development of modulators for the metabotropic glutamate receptor 2 (mGluR2).
Chemical and Physical Properties
4-(Trifluoromethylthio)benzyl chloride, with the CAS number 74483-45-7, is an organic compound characterized by a benzyl chloride core substituted with a trifluoromethylthio group at the para position.[1] This substitution significantly influences the compound's reactivity and makes it a valuable building block in medicinal chemistry.
Table 1: Chemical and Physical Properties of 4-(Trifluoromethylthio)benzyl chloride
| Property | Value | Reference(s) |
| CAS Number | 74483-45-7 | [1][2] |
| Molecular Formula | C₈H₆ClF₃S | [1][2] |
| Molecular Weight | 226.65 g/mol | [1][2] |
| Synonyms | 1-(Chloromethyl)-4-[(trifluoromethyl)thio]-benzene, 4-(Chloromethyl)phenyl trifluoromethyl sulfide | [1] |
| Appearance | White fused solid | [3] |
| Boiling Point | 186.5°C at 760 mmHg | [1] |
| Density | 1.38 g/cm³ | [1] |
| Flash Point | 66.6°C | [1] |
| Refractive Index | 1.511 | [1] |
| Storage Temperature | 2-8°C | [1][3] |
Safety and Handling
4-(Trifluoromethylthio)benzyl chloride is classified as a corrosive substance and requires careful handling in a laboratory setting.[3] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
Table 2: Safety Information for 4-(Trifluoromethylthio)benzyl chloride
| Hazard Information | Details | Reference(s) |
| Hazard Codes | C (Corrosive) | [3] |
| Risk Statements | R36/37/38: Irritating to eyes, respiratory system and skin. | [3] |
| Safety Statements | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36/37/39: Wear suitable protective clothing, gloves and eye/face protection. | [3] |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. | [3] |
Reactivity and Applications
The primary utility of 4-(Trifluoromethylthio)benzyl chloride lies in its role as a versatile electrophile in organic synthesis. The benzylic chloride is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack. This reactivity allows for the introduction of the 4-(trifluoromethylthio)benzyl moiety into a wide range of molecules.
Its most notable application is as a key synthetic intermediate for the preparation of allosteric modulators of the metabotropic glutamate receptor 2 (mGluR2).[1] These modulators are of significant interest for the development of treatments for neurological and psychiatric disorders.
Role in mGluR2 Modulator Synthesis and Signaling Pathway
Metabotropic glutamate receptor 2 (mGluR2) is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating neurotransmission.[4] Activation of mGluR2 by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[4] This signaling cascade ultimately results in the modulation of neurotransmitter release.
Allosteric modulators of mGluR2 do not bind to the same site as the endogenous ligand (glutamate) but instead bind to a different site on the receptor, altering its conformation and modulating its response to glutamate.[5] 4-(Trifluoromethylthio)benzyl chloride is a key building block for the synthesis of some of these modulators.[1] The trifluoromethylthio group is often incorporated into drug candidates to enhance properties such as lipophilicity and metabolic stability.
Below is a diagram illustrating the general signaling pathway of mGluR2 and a conceptual workflow for the synthesis of a potential mGluR2 modulator using 4-(Trifluoromethylthio)benzyl chloride.


